molecular formula C11H15N5O4 B1382416 2-AMINO-9-(2-O-METHYL-beta-D-RIBOFURANOSYL)PURINE CAS No. 274259-35-7

2-AMINO-9-(2-O-METHYL-beta-D-RIBOFURANOSYL)PURINE

Cat. No.: B1382416
CAS No.: 274259-35-7
M. Wt: 281.27 g/mol
InChI Key: UQKXGJSZRSHLBF-FDDDBJFASA-N
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Description

. This compound is a nucleoside analog, which means it mimics the structure of naturally occurring nucleosides. It has a molecular formula of C11H15N5O4 and a molecular weight of 281.27 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-9-(2-O-methyl-beta-D-ribofuranosyl)purine involves the reaction of 2-amino-9-(beta-D-ribofuranosyl)purine with methylating agents . One common method includes the use of methyl iodide in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methylation reactions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-9-(2-O-methyl-beta-D-ribofuranosyl)purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various methylated derivatives and oxidized forms of the compound. These derivatives often exhibit different biological activities and can be used in various research applications .

Mechanism of Action

The mechanism of action of 2-amino-9-(2-O-methyl-beta-D-ribofuranosyl)purine involves its incorporation into viral DNA or RNA, leading to the inhibition of viral replication. The compound mimics natural nucleosides, causing premature termination of the viral genome synthesis. This mechanism is particularly effective against viruses that rely on rapid replication, such as hepatitis C.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-9-(2-O-methyl-beta-D-ribofuranosyl)purine is unique due to its specific methylation pattern, which enhances its stability and potency as an antiviral agent. Its ability to mimic natural nucleosides while resisting degradation makes it a valuable compound in both research and therapeutic applications.

Properties

IUPAC Name

(2R,3R,4R,5R)-5-(2-aminopurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O4/c1-19-8-7(18)6(3-17)20-10(8)16-4-14-5-2-13-11(12)15-9(5)16/h2,4,6-8,10,17-18H,3H2,1H3,(H2,12,13,15)/t6-,7-,8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKXGJSZRSHLBF-FDDDBJFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=NC3=CN=C(N=C32)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=CN=C(N=C32)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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